



# Application Notes and Protocols: FRAP Assays for SGC-CBP30 Target Engagement

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a central role in regulating gene expression.[1][2] They function in part by recognizing and binding to acetylated lysine residues on histones and other proteins via their bromodomain, a specialized protein module.[3][4] This interaction is critical for chromatin remodeling and the recruitment of the transcriptional machinery.[5] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[5][6]

**SGC-CBP30** is a potent and selective chemical probe that competitively inhibits the bromodomains of CBP and p300, preventing them from binding to acetylated histones.[7][8] Fluorescence Recovery After Photobleaching (FRAP) is a powerful, microscopy-based technique used to measure the mobility of fluorescently labeled molecules within a living cell.[9] [10] By measuring changes in protein dynamics, FRAP can be effectively used to quantify the engagement of a drug with its intracellular target.

These notes provide a detailed protocol for using a FRAP assay to measure the target engagement of **SGC-CBP30** with the CBP bromodomain in live cells. The principle relies on the displacement of a GFP-tagged CBP bromodomain construct from its relatively immobile, chromatin-bound state by **SGC-CBP30**, leading to an increase in its mobility and a faster rate of fluorescence recovery.[3][11]

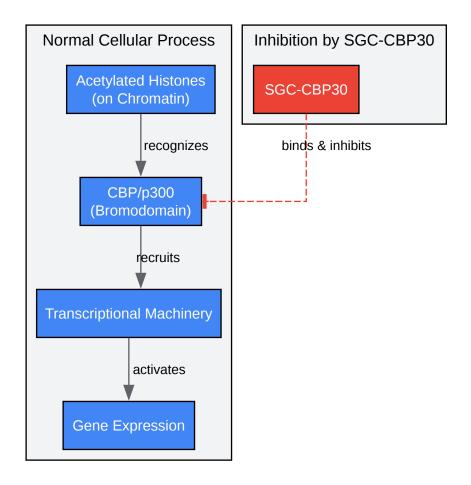


## Principle of Target Engagement Measurement via FRAP

In the absence of an inhibitor, a fusion protein like GFP-CBP binds to acetylated histones on chromatin. This bound state renders the protein relatively immobile within the nucleus. During a FRAP experiment, when a region of the nucleus is photobleached, the recovery of fluorescence is slow, as it depends on the slow dissociation of unbleached GFP-CBP from chromatin outside the bleached area and its subsequent diffusion into it.

When cells are treated with **SGC-CBP30**, the inhibitor occupies the acetyl-lysine binding pocket of the CBP bromodomain. This competitively displaces GFP-CBP from chromatin, resulting in a larger pool of freely diffusing GFP-CBP in the nucleoplasm. This increased mobility leads to a significantly faster fluorescence recovery after photobleaching.[11] By quantifying the recovery half-time ( $t\frac{1}{2}$ ), researchers can directly measure the extent of **SGC-CBP30** target engagement.

## **Signaling and Inhibition Pathway**





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Caption: **SGC-CBP30** competitively inhibits the CBP/p300 bromodomain, blocking chromatin binding.

## **Quantitative Data for SGC-CBP30**

The following tables summarize the binding affinity and cellular activity of SGC-CBP30.

Table 1: In Vitro Binding Affinity

| Target           | Method | Kd / IC50 (nM) | Reference |
|------------------|--------|----------------|-----------|
| CBP Bromodomain  | Kd     | 21             | [8]       |
| p300 Bromodomain | Kd     | 32             | [8]       |
| CBP Bromodomain  | IC50   | 21 - 69        | [7]       |
| p300 Bromodomain | IC50   | 38             | [7]       |

| BRD4(1) | Selectivity | >40-fold vs CBP |[8] |

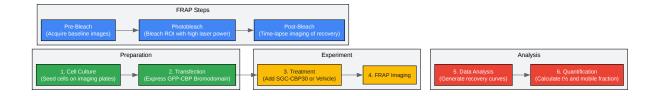
Table 2: Cellular FRAP Assay Parameters & Expected Results

| Condition          | SGC-CBP30<br>Conc. | Expected<br>Recovery t½ | Expected<br>Mobile<br>Fraction | Interpretation                                   |
|--------------------|--------------------|-------------------------|--------------------------------|--|
| Vehicle<br>Control | 0 μM (DMSO)        | Slower                  | Lower                          | GFP-CBP is largely chromatin-bound and immobile. |

| Treated | 1  $\mu$ M | Faster | Higher | **SGC-CBP30** displaces GFP-CBP from chromatin, increasing mobility.[12] |



## **Experimental Workflow**



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Caption: Workflow for measuring SGC-CBP30 target engagement using a FRAP assay.

## Detailed Experimental Protocols Part 1: Cell Culture and Transfection

- Materials:
  - HEK293, U2OS, or other suitable adherent cell line.
  - Glass-bottom imaging dishes (e.g., 35 mm).
  - Complete growth medium (e.g., DMEM with 10% FBS).
  - Plasmid DNA: A construct expressing the human CBP bromodomain fused to EGFP (e.g., pEGFP-C1-CBP-Brd).
  - Transfection reagent (e.g., Lipofectamine 3000).
  - Phosphate-Buffered Saline (PBS).
- Protocol:



- 1. One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.
- 2. On the day of transfection, transfect the cells with the GFP-CBP bromodomain plasmid according to the manufacturer's protocol for your chosen transfection reagent.
- 3. Allow cells to express the fusion protein for 24-48 hours post-transfection. Expression should be nuclear and may show some localization to chromatin.

#### Part 2: SGC-CBP30 Treatment

- Materials:
  - SGC-CBP30 (≥98% purity).
  - DMSO (cell culture grade).
  - o Complete growth medium, pre-warmed to 37°C.
- Protocol:
  - 1. Prepare a 10 mM stock solution of **SGC-CBP30** in DMSO. Aliquot and store at -20°C.
  - 2. On the day of the experiment, dilute the **SGC-CBP30** stock solution in pre-warmed complete medium to a final working concentration of 1  $\mu$ M.[12]
  - Prepare a vehicle control medium containing the same final concentration of DMSO (typically ≤0.1%).
  - 4. Aspirate the old medium from the transfected cells and replace it with the **SGC-CBP30** or vehicle control medium.
  - 5. Incubate the cells for at least 1 hour at 37°C and 5% CO2 before imaging.

## Part 3: FRAP Microscopy and Data Acquisition

• Equipment:



Laser scanning confocal microscope equipped with a high-power laser for bleaching (e.g.,
 488 nm for GFP) and a temperature/CO<sub>2</sub>-controlled environmental chamber.

#### Protocol:

- 1. Mount the imaging dish on the microscope stage and allow the temperature to equilibrate to 37°C.
- 2. Identify a transfected cell with moderate, stable expression of the GFP-CBP protein in the nucleus.
- 3. Pre-Bleach Imaging: Acquire 5-10 images at a low laser power (e.g., 1-5% transmission) to establish a baseline fluorescence intensity.
- 4. Photobleaching: Define a circular or rectangular Region of Interest (ROI) within the nucleus. Bleach the ROI using a short, high-intensity pulse from the 488 nm laser (e.g., 100% transmission for 0.5-2 seconds).
- 5. Post-Bleach Imaging: Immediately after bleaching, begin acquiring a time-lapse series of images at the same low laser power used for pre-bleach imaging. The acquisition speed should be rapid initially (e.g., every 200 ms for the first 10 seconds) and can be slowed for the remainder of the recovery (e.g., every 1-2 seconds for 1-2 minutes).

### **Part 4: Data Analysis and Quantification**

#### Software:

 Image analysis software such as ImageJ/Fiji, MATLAB, or the microscope's proprietary software.

#### Protocol:

- Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.
- 2. Normalization: Correct the intensity data for photofading that occurs during post-bleach acquisition. The normalized intensity F(t) is calculated using the formula: F(t) = [ROI(t) I(t)]



- BG(t)) / (Control(t) BG(t)) ] / [ (ROI(pre) BG(pre)) / (Control(pre) BG(pre)) ] Where ROI(t) is the ROI intensity at time t, Control(t) is the control region intensity, BG(t) is the background intensity, and 'pre' denotes the average pre-bleach values.
- 3. Curve Fitting: Plot the normalized intensity over time and fit the recovery data to a one- or two-component exponential model to determine the recovery half-time (t½) and the mobile fraction (Mf).
  - Recovery Half-Time (t½): The time it takes for the fluorescence in the ROI to recover to 50% of its final post-bleach intensity. A shorter t½ indicates faster mobility and successful target engagement.
  - Mobile Fraction (Mf): The percentage of the fluorescent protein pool that is free to move and participate in recovery. It is calculated as Mf = (F(∞) - F(0)) / (F(pre) - F(0)), where F(∞) is the final plateau intensity and F(0) is the intensity immediately after bleaching. An increase in the mobile fraction suggests displacement from an immobile substrate.
- 4. Statistical Analysis: Compare the t½ and Mf values between vehicle-treated and **SGC-CBP30**-treated cells using appropriate statistical tests (e.g., Student's t-test). A statistically significant decrease in t½ provides strong evidence of target engagement.

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